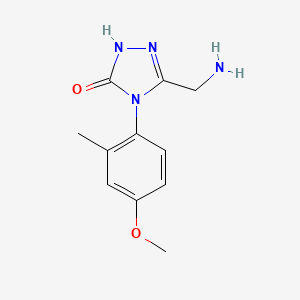
5-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
5-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. AMT is a triazole derivative that has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
AMT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of AMT as a potential therapeutic agent for a range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. AMT has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters in the brain.
Mecanismo De Acción
The exact mechanism of action of AMT is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, including serotonin and dopamine. AMT has also been found to have an affinity for certain receptors in the brain, including the 5-HT2A receptor.
Biochemical and Physiological Effects
AMT has been found to possess a range of interesting biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. AMT has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMT in lab experiments is its wide range of potential applications. It has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the main limitations of using AMT in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research involving AMT. One promising area of research involves the use of AMT as a potential therapeutic agent for a range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. Another area of research involves the use of AMT as a tool in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters in the brain. Finally, further investigation into the mechanism of action of AMT could help to shed light on its potential applications in scientific research.
Propiedades
IUPAC Name |
3-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-8(17-2)3-4-9(7)15-10(6-12)13-14-11(15)16/h3-5H,6,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUPQBKPCFEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



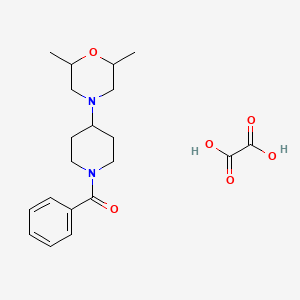
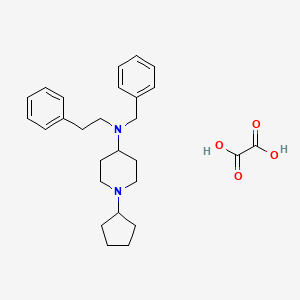
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate](/img/structure/B3968900.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3968935.png)
![N,N'-[1,2-cyclohexanediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B3968943.png)

![ethyl 4-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3968959.png)

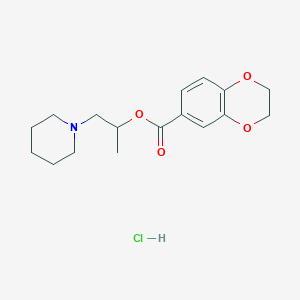
![1-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-3-phenylpropan-2-ol](/img/structure/B3968973.png)

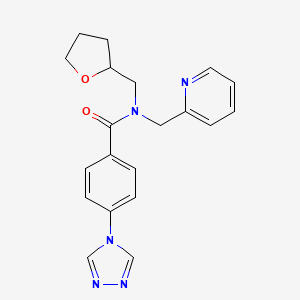
![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)